3-Bromocyclopentane-1-carbonitrile

Description

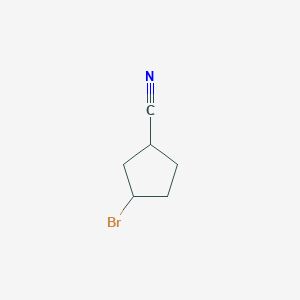

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTCFOSERODSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338444-78-3 | |

| Record name | 3-bromocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromocyclopentane 1 Carbonitrile

Direct Halogenation Strategies

The direct introduction of a bromine atom onto a cyclopentanecarbonitrile (B127170) precursor is a primary strategy for the synthesis of 3-Bromocyclopentane-1-carbonitrile. This approach hinges on achieving regioselectivity and controlling the stereochemical outcome of the halogenation reaction.

Regioselective Bromination of Cyclopentanecarbonitrile Precursors

The regioselective bromination of cyclopentanecarbonitrile to yield the 3-bromo derivative is a challenging transformation. Free-radical bromination is a common method for functionalizing alkanes and their derivatives. youtube.commasterorganicchemistry.com In the case of cyclopentanecarbonitrile, the reaction would likely proceed via a radical mechanism, where a bromine radical abstracts a hydrogen atom from the cyclopentane (B165970) ring, followed by reaction with molecular bromine to introduce the bromo substituent.

Key reagents for such a transformation would include a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a bromine source like N-bromosuccinimide (NBS). The use of NBS is often preferred as it can maintain a low concentration of bromine in the reaction mixture, which can help to control the selectivity of the reaction.

Table 1: Proposed Conditions for Regioselective Bromination of Cyclopentanecarbonitrile

| Reagent/Condition | Role | Rationale |

| Cyclopentanecarbonitrile | Starting Material | The precursor molecule to be brominated. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a controlled source of bromine radicals. |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Initiates the radical chain reaction. |

| Carbon Tetrachloride (CCl₄) or Benzene | Solvent | Inert solvent for the radical reaction. |

| Light (hν) or Heat (Δ) | Energy Source | Promotes the initiation of the radical reaction. |

Stereochemical Control in Halogenation Reactions

Achieving stereochemical control in radical halogenation reactions is notoriously difficult. youtube.com The intermediate radical species is typically planar or rapidly inverting, leading to a mixture of stereoisomers if a new stereocenter is formed. In the case of the bromination of cyclopentanecarbonitrile, the formation of a radical at the 3-position would likely lead to a mixture of cis and trans isomers of this compound.

While achieving high stereoselectivity in the initial bromination step is challenging, subsequent separation of the diastereomers by techniques such as chromatography may be possible. Alternatively, stereoselective synthesis could potentially be achieved by employing more advanced methods, such as substrate-controlled reactions where a pre-existing chiral center on the molecule directs the approach of the incoming bromine radical. However, for a simple cyclopentanecarbonitrile precursor, a racemic mixture of products is the most probable outcome.

Nitrile Group Introduction into Bromocyclopentane (B41573) Scaffolds

An alternative synthetic approach involves the introduction of the nitrile group into a pre-functionalized bromocyclopentane ring. This can be achieved through nucleophilic substitution or by the transformation of other functional groups.

Cyanation Reactions (e.g., Nucleophilic Substitution with Cyanide)

The reaction of a 3-bromocyclopentane derivative with a cyanide salt, such as sodium or potassium cyanide, is a classic example of a nucleophilic substitution reaction (SN2). doubtnut.comchemistrystudent.comchemguide.co.ukchemguide.co.uk In this reaction, the cyanide ion acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion.

This method is generally effective for primary and secondary alkyl halides. chemguide.co.uk 3-Bromocyclopentane is a secondary halide, and thus, the SN2 reaction with cyanide is a viable route to this compound. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to enhance the nucleophilicity of the cyanide ion.

Table 2: Typical Conditions for Cyanation of 3-Bromocyclopentane

| Reagent/Condition | Role | Typical Concentration/Temperature |

| 3-Bromocyclopentane | Substrate | - |

| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Cyanide Source | 1.1 - 1.5 equivalents |

| Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Solvent | - |

| Heat (Δ) | Energy Source | 50 - 100 °C |

It is important to note that elimination reactions can sometimes compete with substitution, especially with secondary halides and strong bases. The cyanide ion is a relatively good nucleophile and a weak base, which favors the substitution pathway.

Transformation of Carboxylic Acid/Ester Derivatives to Nitriles

Another versatile method for introducing a nitrile group is through the conversion of a carboxylic acid or its corresponding ester. This approach would start with a 3-bromocyclopentanecarboxylic acid or ester.

The conversion of a carboxylic acid to a nitrile typically involves a two-step process: conversion of the carboxylic acid to a primary amide, followed by dehydration of the amide to the nitrile. Reagents such as thionyl chloride (SOCl₂) can be used for the first step to form the acid chloride, which is then reacted with ammonia (B1221849) to give the amide. The subsequent dehydration can be achieved using various dehydrating agents like phosphorus pentoxide (P₂O₅) or cyanuric chloride.

To improve efficiency, one-pot procedures for the direct conversion of carboxylic acids to nitriles have been developed. ijsrset.comnih.govresearchgate.netresearchgate.netresearchgate.net These methods often involve the in-situ formation of an intermediate that is then converted to the nitrile without isolation. For instance, a carboxylic acid can be treated with a reagent system that facilitates both amide formation and subsequent dehydration in a single reaction vessel.

Table 3: Potential Reagents for One-Pot Conversion of Carboxylic Acid to Nitrile

| Reagent System | Description |

| Triphenylphosphine (B44618)/Trichloroacetonitrile | Forms an intermediate that is susceptible to nucleophilic attack by the in-situ generated cyanide. |

| Cyanuric Chloride/Pyridine | Activates the carboxylic acid for conversion to the nitrile. |

| Sulfonyl Chloride/Base/Cyanide Source | A versatile system where the sulfonyl chloride activates the carboxylic acid. |

The synthesis of this compound can be approached through two main strategies: direct regioselective bromination of cyclopentanecarbonitrile and introduction of a nitrile group into a bromocyclopentane scaffold. While direct bromination presents challenges in controlling regioselectivity and stereochemistry, the introduction of the nitrile group via nucleophilic substitution or from a carboxylic acid derivative offers more established and potentially higher-yielding routes. The development of one-pot methodologies for the conversion of carboxylic acids to nitriles further enhances the efficiency of these synthetic pathways. Further research to establish specific optimal conditions for these reactions on the cyclopentane system would be beneficial for the practical synthesis of this interesting bifunctional molecule.

Mechanisms of Nitrile Formation from Carboxylic Acid Derivatives

The transformation of carboxylic acid derivatives into nitriles is a fundamental process in organic synthesis. Nitriles are commonly synthesized from primary amides by dehydration. libretexts.orgbritannica.com This can be achieved using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org

Another significant pathway is the direct conversion of carboxylic acids to nitriles. acs.org This can be accomplished through a process known as transnitrilation, which involves an acid-nitrile exchange. For instance, indium trichloride (B1173362) (InCl₃) can catalyze the reaction between a carboxylic acid and acetonitrile (B52724), where acetonitrile serves as both the solvent and the reactant. acs.org The reaction typically proceeds at elevated temperatures. acs.org Mechanistic studies, including kinetic and computational analysis, suggest that this transformation does not proceed through an amide intermediate as commonly assumed. Instead, it is proposed to occur via an equilibrated Mumm reaction, forming an imide intermediate. acs.org

Hydrolysis, the reverse reaction, can convert nitriles back to carboxylic acids under either acidic or basic conditions, typically proceeding through an amide intermediate. libretexts.orgjove.com In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. libretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Multi-Component and Tandem Reaction Approaches

Cycloaddition Reactions Leading to Bromonitriles

1,3-dipolar cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings. arkat-usa.org Specifically, the in-situ generation of bromonitrile oxide from precursors like dibromoformaldoxime allows for its reaction with various alkenes to produce bromoisoxazolines. arkat-usa.org These reactions often exhibit high levels of regio- and stereoselectivity. arkat-usa.org The resulting bromoisoxazolines are versatile synthetic intermediates, where the bromine atom can be substituted, and the isoxazoline (B3343090) ring can be reductively cleaved to reveal other functionalities, such as β-hydroxy ketones. arkat-usa.org

The reaction of an alkene with bromine (Br₂) is another example of a cycloaddition, in this case, a [2+1] cycloaddition, which proceeds through a bridged bromonium ion intermediate. libretexts.org This is a stereospecific reaction. libretexts.org While this reaction leads to a dibromide, variations using reagents like N-bromosuccinimide (NBS) are common for introducing bromine into a molecule. libretexts.org

The feasibility and stereochemical outcomes of cycloaddition reactions, such as the (4+2) Diels-Alder reaction, can be analyzed using Frontier Molecular Orbital (FMO) theory. youtube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's viability under thermal or photochemical conditions. youtube.com

| Cycloaddition Type | Reactants | Intermediate/Product | Key Features |

| 1,3-Dipolar Cycloaddition | Bromonitrile Oxide + Alkene | Bromoisoxazoline | High regioselectivity and stereoselectivity. arkat-usa.org |

| [2+1] Cycloaddition | Alkene + Br₂ | Bromonium ion | Stereospecific addition. libretexts.org |

| [4+2] Cycloaddition | Diene + Dienophile | Cyclohexene derivative | Governed by FMO theory under thermal or photochemical conditions. youtube.com |

Annulation Strategies Incorporating Bromine and Nitrile Functionalities

Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and heterocyclic systems. Palladium-catalyzed arylative annulation of alkynyl nitriles with boronic acids has been developed to construct functionalized cyclopenten-3-ones. rsc.org This process involves a sequence of palladium-catalyzed arylation, followed by nucleophilic cyclization and hydrolysis. rsc.org This strategy demonstrates the incorporation of a nitrile group within a newly formed cyclic structure.

Furthermore, transition metal-free cascade reactions have been reported for the synthesis of meta-bromoanilines starting from 3-tribromomethylcyclopentanone and various amines. nih.gov This reaction proceeds through an electrocyclic ring-opening mechanism and allows for the formation of complex aromatic structures with specific substitution patterns. nih.gov While not directly producing the target carbonitrile, it illustrates a modern annulation strategy starting from a brominated cyclopentane derivative.

Catalytic Synthesis of this compound

Catalysis offers efficient and selective routes for synthesizing complex organic molecules, often under milder conditions and with greater functional group tolerance compared to stoichiometric methods.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering an alternative to metal-based catalysts. Asymmetric organocatalytic cascade reactions have been effectively used to synthesize complex chiral molecules. For instance, the synthesis of spiro[pyrrolidin-3,2'-oxindoles] can be achieved through a cascade involving a 1,3-proton shift and a [3+2] cycloaddition, creating multiple stereocenters in a single operation with good stereoselectivity. rsc.org This highlights the capability of organocatalysts to control complex reaction sequences and stereochemical outcomes. While a direct organocatalytic route to this compound is not prominently documented, the principles of organocatalysis could be applied to its synthesis, for example, in the enantioselective introduction of the bromine or nitrile group onto the cyclopentane ring.

Green Chemistry Perspectives in Synthesis

Solvent-Free or Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. A significant step towards greener synthesis is the replacement of these solvents with more environmentally friendly alternatives, such as water, or by conducting reactions in the absence of a solvent altogether.

While a direct, one-pot synthesis of this compound under solvent-free or aqueous conditions is not extensively documented in publicly available literature, a plausible two-step approach can be considered, drawing from established green chemical methodologies for related transformations. This proposed pathway involves the synthesis of a key intermediate, 3-hydroxycyclopentane-1-carbonitrile, followed by its bromination.

A Chinese patent (CN104496904B) discloses a method for preparing (S)-3-hydroxycyclopentane-1-carbonitrile from cyclopentane-carboxylic acid methyl ester and acetonitrile. While the patent focuses on an enzymatic reduction to achieve chirality, the initial formation of the hydroxy nitrile intermediate is a crucial step.

For the subsequent bromination of the secondary alcohol, several green methods have been reported for the conversion of alcohols to alkyl bromides. One promising approach involves the in-situ generation of bromine from a bromide-bromate mixture using hydrogen peroxide as a benign oxidant in an aqueous medium. rsc.org This method avoids the direct handling of hazardous elemental bromine and uses water as the solvent. Another green alternative is the use of ionic liquids as both solvent and reagent, which can often be recycled, minimizing waste. organic-chemistry.org Furthermore, solid-supported reagents, such as polymer-bound triphenylphosphine for an Appel-type reaction, can simplify purification by allowing for the easy removal of byproducts through filtration. researchgate.net

| Reaction Step | Proposed Green Condition | Reagents | Solvent | Potential Advantages |

| Formation of 3-Hydroxycyclopentane-1-carbonitrile | Based on related syntheses | Cyclopentane-carboxylic acid methyl ester, Acetonitrile | Water or neat | Reduced use of volatile organic solvents. |

| Bromination of 3-Hydroxycyclopentane-1-carbonitrile | In-situ bromine generation | NaBr, NaBrO3, H2O2 | Water | Avoids handling of elemental bromine; water as a green solvent. rsc.org |

| Ionic Liquid-based | [bmim][Br] | Ionic Liquid | Recyclable solvent/reagent system. organic-chemistry.org | |

| Solid-supported Appel Reaction | Polymer-bound PPh3, CBr4 | Acetonitrile | Simplified purification, reduced waste. researchgate.net |

Atom Economy and Reaction Efficiency Analysis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A higher atom economy signifies a greener process with less waste generation.

The theoretical atom economy for a potential two-step synthesis of this compound can be analyzed.

Step 1: Synthesis of 3-Hydroxycyclopentane-1-carbonitrile

A plausible, albeit not explicitly detailed for this substrate, reaction could be the nucleophilic addition of acetonitrile to an activated form of cyclopentanone (B42830), followed by reduction. A more direct, though hypothetical, route from cyclopentene (B43876) oxide and a cyanide source would offer high atom economy.

Step 2: Bromination of 3-Hydroxycyclopentane-1-carbonitrile

The atom economy of the bromination step heavily depends on the chosen reagent.

Using HBr: The reaction of an alcohol with hydrogen bromide to form an alkyl bromide and water has a high theoretical atom economy. ROH + HBr → RBr + H₂O

Using PBr₃: The reaction with phosphorus tribromide is less atom-economical as it produces phosphorous acid as a byproduct. commonorganicchemistry.com 3ROH + PBr₃ → 3RBr + H₃PO₃

Appel Reaction (PPh₃/CBr₄): This reaction has a notoriously poor atom economy, generating triphenylphosphine oxide and bromoform (B151600) as significant byproducts. commonorganicchemistry.com

The following table provides a comparative analysis of the atom economy for different bromination methods of a generic secondary alcohol (ROH) to the corresponding bromide (RBr).

| Bromination Reagent | Byproducts | Theoretical Atom Economy (%) | Green Chemistry Considerations |

| HBr | H₂O | High | Generally a greener option, especially if HBr is generated in-situ. |

| PBr₃ | H₃PO₃ | Moderate | Lower atom economy; phosphorous acid is a significant byproduct. commonorganicchemistry.com |

| PPh₃/CBr₄ (Appel) | Ph₃PO, CHBr₃ | Low | Very poor atom economy; produces significant waste that can be difficult to separate. commonorganicchemistry.com |

| In-situ Br₂ from NaBr/NaBrO₃/H₂O₂ | H₂O, Na-salts | Moderate to High | Uses water as a solvent and avoids elemental bromine, but generates salt waste. rsc.org |

| Tribromoisocyanuric acid (TBCA)/PPh₃ | Cyanuric acid, Ph₃PO | Low | Generates solid byproducts that may be easier to filter, but still has low atom economy. researchgate.net |

Mechanistic Investigations of 3 Bromocyclopentane 1 Carbonitrile Reactivity

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution reactions at the C3 position of 3-Bromocyclopentane-1-carbonitrile involve the replacement of the bromine atom by a nucleophile. The predominant mechanism, whether SN1, SN2, or SNi (internal nucleophilic substitution), is dictated by the reaction conditions, the nature of the nucleophile, and the inherent properties of the substrate.

Influence of Bromine as a Leaving Group

The facility of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart. The bromide ion (Br⁻) is an excellent leaving group due to its low basicity and high polarizability. wikipedia.orgmasterorganicchemistry.comstackexchange.com The conjugate acid of the bromide ion, hydrobromic acid (HBr), is a strong acid, indicating that Br⁻ is a weak base and can stabilize the negative charge it acquires upon departure. masterorganicchemistry.com This inherent stability of the bromide anion facilitates the cleavage of the C-Br bond in both SN1 and SN2 pathways. wikipedia.org In the context of this compound, the good leaving group ability of bromine is a key factor enabling its participation in these substitution reactions.

Effects of Cyclopentane (B165970) Ring Strain on Reaction Pathways

Cycloalkanes exhibit ring strain, a combination of angle strain, torsional strain, and steric strain. stackexchange.com Cyclopentane adopts a non-planar "envelope" conformation to alleviate some of the torsional strain that would be present in a planar structure. stackexchange.com The reactivity of cycloalkyl halides in SN2 reactions is influenced by the ring strain of the substrate and the transition state. For cyclopentyl systems, the rate of SN2 reactions is generally comparable to or slightly faster than that of their acyclic secondary counterparts. stackexchange.com This is because the bond angles in the trigonal bipyramidal transition state of an SN2 reaction can be accommodated by the cyclopentane ring without a significant increase in strain. stackexchange.com In contrast, SN1 reactions proceed through a carbocation intermediate, which prefers a planar geometry. The formation of a planar carbocation from the non-planar cyclopentane ring can be achieved with moderate ease, suggesting that SN1 pathways are also plausible, particularly with weak nucleophiles and in polar protic solvents that can stabilize the ionic intermediates. libretexts.org

Stereoelectronic Effects on Reaction Rates and Selectivity

Stereoelectronic effects, which pertain to the influence of orbital alignment on reaction outcomes, are crucial in understanding the reactivity of this compound. The electron-withdrawing nature of the nitrile group (-C≡N) is a significant factor. The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This electrophilicity can influence the neighboring atoms through inductive effects.

A pertinent stereoelectronic consideration is the possibility of neighboring group participation (NGP) by the nitrile group. inflibnet.ac.inlibretexts.orgdalalinstitute.comwikipedia.org If the nitrile group can act as an internal nucleophile, it could attack the carbon bearing the bromine, displacing the bromide ion and forming a bicyclic nitrilium ion intermediate. This would be an example of anchimeric assistance, which often leads to an enhanced reaction rate and retention of stereochemistry at the reaction center. inflibnet.ac.indalalinstitute.commugberiagangadharmahavidyalaya.ac.in For this to occur, the molecule would need to adopt a conformation where the nitrile group is positioned for a backside attack on the C-Br bond. Subsequent attack by an external nucleophile on the intermediate would then yield the final product. While NGP is well-documented for various functional groups, its occurrence in a 1,3-relationship on a cyclopentane ring would be highly dependent on the stereochemical arrangement of the substituents (cis or trans).

Elimination Reactions (E1, E2, E1cb)

In the presence of a base, this compound can undergo elimination reactions to form cyclopentene (B43876) derivatives. The major pathway (E1, E2, or E1cb) and the resulting product distribution are governed by the strength and steric bulk of the base, the solvent, and the stereochemistry of the substrate.

Regioselectivity (Saytzeff vs. Hofmann Products)

Elimination of HBr from this compound can potentially lead to two constitutional isomers: cyclopent-2-ene-1-carbonitrile (the Saytzeff product) and cyclopent-3-ene-1-carbonitrile (the Hofmann product).

Saytzeff's Rule predicts the formation of the more substituted, and generally more stable, alkene as the major product. differencebetween.comtutorchase.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com In this case, removal of a proton from C2 or C4 would lead to the conjugated and more substituted cyclopent-2-ene-1-carbonitrile.

Hofmann's Rule predicts that the major product will be the less substituted alkene. differencebetween.comtutorchase.comlibretexts.org This outcome is favored when using a sterically hindered base (e.g., potassium tert-butoxide) or when the leaving group is bulky or has a positive charge. chemistrysteps.comlibretexts.org For this compound, a bulky base would preferentially attack the less sterically hindered proton on C5, leading to cyclopent-3-ene-1-carbonitrile.

The electron-withdrawing nitrile group can also influence regioselectivity by increasing the acidity of the α-protons, though in this case, the relevant protons for elimination are at the β-positions (C2, C4, and C5). The choice between Saytzeff and Hofmann elimination will therefore be a balance between the stability of the resulting alkene and the steric accessibility of the β-protons.

| Base Type | Predicted Major Product | Rationale |

| Small, strong base (e.g., NaOEt) | Cyclopent-2-ene-1-carbonitrile (Saytzeff) | Formation of the more stable, conjugated alkene is favored. chemistrysteps.com |

| Bulky, strong base (e.g., KOtBu) | Cyclopent-3-ene-1-carbonitrile (Hofmann) | Steric hindrance directs the base to the less hindered proton. chemistrysteps.comlibretexts.org |

Stereoselectivity in Elimination Processes

The E2 elimination reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the leaving group. libretexts.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com This means the dihedral angle between the H-C-C-Br bonds must be approximately 180°. In the flexible envelope conformation of cyclopentane, the bonds can be close to this required geometry. stackexchange.com For an E2 reaction to occur, a β-hydrogen and the bromine atom must be able to adopt a trans-diaxial-like orientation in the transition state. The flexibility of the cyclopentane ring makes this more readily achievable than in more rigid systems. stackexchange.com

The stereochemical relationship between the bromine and the nitrile group (cis or trans) will significantly impact which β-protons can achieve an anti-periplanar alignment with the bromine, thereby dictating the feasible elimination pathways and potentially influencing the regiochemical outcome. For instance, in a cis-isomer, the ring may need to pucker in a specific way to allow for the anti-periplanar arrangement, which might be different from the preferred conformation for the trans-isomer. This interplay between conformational energetics and the stereoelectronic requirements of the E2 mechanism is a key determinant of the product distribution. libretexts.orglibretexts.orglibretexts.org

Competition Between Substitution and Elimination Pathways

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the specific reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution (SN2 and S.sub>N1):

SN2 Pathway: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry.

SN1 Pathway: This pathway is favored by weak nucleophiles in polar protic solvents (e.g., alcohols, water), which can stabilize the intermediate carbocation. This pathway would lead to a racemic mixture of substitution products.

Elimination (E2 and E1):

E2 Pathway: This pathway is favored by strong, bulky bases, which preferentially abstract a proton from a beta-carbon over performing a nucleophilic attack. The use of a strong, sterically hindered base like potassium tert-butoxide would strongly favor the formation of cyclopent-2-ene-1-carbonitrile.

E1 Pathway: This pathway competes with SN1 reactions and is also favored by weak bases in polar protic solvents and higher temperatures. It proceeds through the same carbocation intermediate as the SN1 reaction.

The competition between these pathways is a key consideration in the synthetic application of this compound.

| Condition | Reagent Example | Predominant Pathway(s) | Expected Major Product(s) |

| Strong, non-bulky nucleophile; Polar aprotic solvent | Sodium cyanide (NaCN) in DMSO | SN2 | Cyclopentane-1,3-dicarbonitrile |

| Strong, bulky base; Any solvent | Potassium tert-butoxide in tert-butanol | E2 | Cyclopent-2-ene-1-carbonitrile |

| Weak nucleophile/base; Polar protic solvent; Low temperature | Methanol (CH3OH), heat | SN1 / E1 | 3-Methoxycyclopentane-1-carbonitrile and Cyclopent-2-ene-1-carbonitrile |

| Strong, non-hindered base/nucleophile; Polar protic solvent | Sodium hydroxide (B78521) (NaOH) in ethanol/water | SN2 and E2 Competition | 3-Hydroxycyclopentane-1-carbonitrile and Cyclopent-2-ene-1-carbonitrile |

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional handle that can be converted into a variety of other functional groups.

Hydrolysis to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will convert the nitrile group directly into a carboxylic acid. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the intermediate amide. The final product is 3-bromocyclopentane-1-carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide results in the formation of a carboxylate salt. wikipedia.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final 3-bromocyclopentane-1-carboxylic acid product. wikipedia.org

Reduction to Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). acs.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. organic-chemistry.org This process converts this compound into (3-bromocyclopentyl)methanamine. Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce nitriles. bohrium.com

Nucleophilic Addition to the Nitrile (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles that can add to the electrophilic carbon of the nitrile group. acs.org The initial addition forms an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. jove.com For example, the reaction of this compound with methylmagnesium bromide (CH3MgBr) would yield an intermediate magnesium salt of an imine. Subsequent hydrolysis with aqueous acid would produce 1-(3-bromocyclopentyl)ethan-1-one. jove.compharmacy180.com It is crucial to control the reaction conditions as the Grignard reagent could potentially react with the C-Br bond.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often facilitated by a Lewis acid or a metal catalyst, involves the reaction of the nitrile with an azide (B81097), such as sodium azide (NaN3), to construct the five-membered, nitrogen-rich tetrazole ring. The product of such a reaction with this compound would be 5-((3-bromocyclopentyl))tetrazole. This transformation is significant in medicinal chemistry, where the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Radical Reactions Involving Bromine

The carbon-bromine bond in this compound can be cleaved homolytically to generate a carbon-centered radical. This allows for transformations that replace the bromine atom. The classic method for the reductive dehalogenation of alkyl halides is the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). pharmacy180.comlibretexts.orgnih.gov

The mechanism proceeds via a radical chain reaction:

Initiation: AIBN decomposes upon heating to generate initiator radicals.

Propagation: The initiator radical abstracts a hydrogen atom from Bu3SnH to form the tributyltin radical (Bu3Sn•). This tin radical then abstracts the bromine atom from this compound to generate a cyclopentyl radical intermediate and tributyltin bromide. pharmacy180.com

Propagation: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of Bu3SnH, yielding the final product, cyclopentanecarbonitrile (B127170), and regenerating the Bu3Sn• radical to continue the chain. pharmacy180.com

Due to the toxicity of organotin compounds, newer, "tin-free" methods for radical dehalogenation have been developed, often employing photochemical or photoredox catalysis to generate the necessary radical intermediates under milder conditions. acs.org

| Reaction Type | Reagent(s) | Product |

| Nitrile Hydrolysis (Acidic) | H3O+, heat | 3-Bromocyclopentane-1-carboxylic acid |

| Nitrile Reduction | 1. LiAlH4, THF 2. H2O | (3-Bromocyclopentyl)methanamine |

| Grignard Addition | 1. CH3MgBr, Ether 2. H3O+ | 1-(3-Bromocyclopentyl)ethan-1-one |

| [3+2] Cycloaddition | NaN3, Lewis Acid | 5-(3-Bromocyclopentyl)tetrazole |

| Radical Debromination | Bu3SnH, AIBN, heat | Cyclopentanecarbonitrile |

Homolytic Cleavage of C-Br Bond

The initiation of radical reactions involving this compound would likely commence with the homolytic cleavage of the C-Br bond. This process, typically induced by heat or light, results in the formation of a bromine radical and a 3-cyanocyclopentyl radical.

The energy required for this bond dissociation is a critical factor. While specific data for this compound is unavailable, the C-Br bond dissociation energies (BDEs) in similar secondary alkyl bromides provide a reasonable estimate.

| Compound | C-Br Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| 2-Bromopropane | ~70 | (General literature values) |

| Cyclohexyl bromide | ~71 | (General literature values) |

The presence of the electron-withdrawing nitrile group at the 1-position could subtly influence the stability of the resulting radical at the 3-position through inductive effects, potentially altering the BDE compared to simple alkyl bromides.

Radical Cyclization Pathways

Following homolytic cleavage, the generated 3-cyanocyclopentyl radical can undergo intramolecular reactions, most notably radical cyclization. wikipedia.org The nitrile group can serve as a radical acceptor, leading to the formation of bicyclic systems. rsc.org

The regioselectivity of such a cyclization would be governed by Baldwin's rules. A 5-exo-dig cyclization, where the radical attacks the carbon atom of the nitrile, would lead to a five-membered ring fused to the original cyclopentane ring, resulting in a bicyclo[2.2.1]heptan-1-imine intermediate. Subsequent hydrolysis of the imine would yield the corresponding ketone.

Alternatively, a 6-endo-dig cyclization is also theoretically possible, leading to a six-membered ring. However, based on Baldwin's rules, the 5-exo pathway is generally favored for radical cyclizations onto triple bonds.

| Cyclization Pathway | Intermediate | Final Product (after hydrolysis) | Predicted Favorability |

|---|---|---|---|

| 5-exo-dig | Bicyclo[2.2.1]heptan-1-imine | Bicyclo[2.2.1]heptan-1-one | Favored |

| 6-endo-dig | Bicyclo[3.1.1]heptan-x-imine | Bicyclo[3.1.1]heptan-x-one | Disfavored |

The efficiency of such radical cyclizations is often dependent on the concentration of the radical initiator and the presence of a hydrogen atom donor, such as tributyltin hydride, which can compete by reducing the initial radical.

Rearrangement Reactions

In addition to radical pathways, this compound could potentially undergo rearrangement reactions under different conditions, particularly those favoring ionic intermediates.

Pinacol-Type Rearrangements

A classic Pinacol rearrangement involves the 1,2-migration of a group in a 1,2-diol to an adjacent carbocationic center. While this compound is not a diol, a related rearrangement could be envisaged under conditions that promote the formation of a carbocation at the C-3 position (via heterolytic cleavage of the C-Br bond) if a suitable migrating group and driving force were present.

However, a true Pinacol rearrangement is not directly applicable to this substrate. A more plausible scenario would be a Wagner-Meerwein type rearrangement of a carbocation intermediate, which is a common feature in cyclopentane systems.

Other Skeletal Rearrangements Induced by Bromine or Nitrile

The formation of a carbocation at the C-3 position, facilitated by a Lewis acid or a highly polar solvent, could initiate skeletal rearrangements of the cyclopentane ring. These rearrangements would be driven by the relief of ring strain or the formation of a more stable carbocation.

For instance, a 1,2-hydride shift or a 1,2-alkyl shift (involving a part of the cyclopentane ring) could occur. The nitrile group, being strongly electron-withdrawing, would destabilize an adjacent carbocation, thus influencing the direction of any rearrangement.

It is also conceivable that under specific basic conditions, rearrangements involving the nitrile group, such as the Thorpe-Ziegler reaction, could occur if a suitable precursor is formed. However, this would likely require initial modification of the 3-bromo substituent.

Stereoselectivity in the Synthesis and Reactions of 3 Bromocyclopentane 1 Carbonitrile

Diastereoselectivity in Synthesis

Diastereoselectivity in the synthesis of 3-bromocyclopentane-1-carbonitrile pertains to the preferential formation of one diastereomer over another. The two primary diastereomers are the cis isomer, where the bromo and nitrile groups are on the same face of the cyclopentane (B165970) ring, and the trans isomer, where they are on opposite faces.

Control of cis/trans Isomerism

The control of cis/trans isomerism in the synthesis of 1,3-disubstituted cyclopentanes can often be achieved by carefully selecting the starting materials and reaction conditions. For instance, the hydrogenation of a substituted cyclopentene (B43876) precursor can lead to different diastereomeric ratios depending on the catalyst and the steric environment of the double bond.

A hypothetical synthetic route to this compound could involve the conjugate addition of a bromide source to cyclopent-2-ene-1-carbonitrile. The stereochemical outcome of this reaction would likely be influenced by the steric hindrance posed by the nitrile group, potentially favoring the formation of the trans product where the incoming nucleophile attacks from the face opposite to the existing substituent.

To illustrate this, consider the following hypothetical reaction:

Table 1: Hypothetical Diastereoselectivity in the Conjugate Addition to Cyclopent-2-ene-1-carbonitrile

| Bromide Source | Reaction Conditions | Predominant Isomer | Hypothetical cis:trans Ratio |

|---|---|---|---|

| HBr | -78 °C, CH₂Cl₂ | trans | 15:85 |

| N-Bromosuccinimide (NBS), H₂O | Room Temperature | trans | 25:75 |

Conversely, a ring-opening reaction of a bicyclic precursor could also be envisioned to control the cis/trans relationship. The stereochemistry of the substituents would be predetermined by the stereochemistry of the bicyclic starting material.

Influence of Precursor Stereochemistry

The stereochemistry of the starting material can have a profound impact on the stereochemical outcome of the synthesis. If a synthetic route starts from a chiral, enantiomerically pure precursor, it is possible to transfer that chirality to the final product. For example, the synthesis of this compound could start from a chiral cyclopentane derivative where one of the stereocenters is already established.

Consider a scenario where a chiral alcohol on the cyclopentane ring is converted to a bromine atom via a substitution reaction. The stereochemical outcome of this reaction would depend on the mechanism. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would likely lead to a racemic mixture at that center. By choosing a reaction that proceeds with a predictable stereochemical outcome, the stereochemistry of the precursor can be used to control the stereochemistry of the final product.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this would mean selectively synthesizing one of the four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), or (1S,3R).

Chiral Auxiliary-Mediated Approaches

One common strategy for enantioselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

In a hypothetical synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for instance, by forming a chiral amide from a carboxylic acid precursor to the nitrile group. This chiral amide could then direct the stereoselective addition of a bromine atom to the cyclopentane ring. The steric bulk of the chiral auxiliary would block one face of the molecule, forcing the incoming reagent to attack from the other face, thereby inducing asymmetry.

Table 2: Hypothetical Enantioselective Bromination Using a Chiral Auxiliary

| Chiral Auxiliary | Brominating Agent | Hypothetical Diastereomeric Excess (de) | Hypothetical Enantiomeric Excess (ee) after Auxiliary Removal |

|---|---|---|---|

| (R)-(-)-2-Amino-2-phenylethanol | NBS | >95% | >95% |

| (S)-(-)-4-Isopropyl-2-oxazolidinone | Br₂ | >90% | >90% |

Asymmetric Catalysis in C-Br Bond Formation or Nitrile Introduction

Asymmetric catalysis is another powerful tool for enantioselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, an asymmetric catalyst could be employed in either the C-Br bond formation step or the nitrile introduction step. For instance, a chiral Lewis acid catalyst could be used to activate a cyclopentene precursor towards nucleophilic attack by a bromide source, leading to the enantioselective formation of the C-Br bond. Alternatively, a chiral catalyst could be used in the asymmetric hydrocyanation of a suitable cyclopentene precursor.

Stereochemical Outcomes of Substitution and Elimination Reactions

The stereochemistry of this compound will influence the stereochemical outcome of its subsequent reactions.

In nucleophilic substitution reactions, the stereochemical outcome depends on the reaction mechanism. An Sₙ2 reaction at the C3 position would proceed with inversion of configuration, leading to a product with the opposite stereochemistry at that center. An Sₙ1 reaction, on the other hand, would proceed through a planar carbocation intermediate, resulting in a racemic mixture of products at the C3 position.

Elimination reactions of this compound, such as dehydrobromination to form a cyclopentene, are also highly dependent on stereochemistry. E2 elimination reactions generally require an anti-periplanar arrangement of the proton being removed and the leaving group. In the case of a cyclopentane ring, this translates to a trans-diaxial arrangement. Therefore, the cis and trans isomers of this compound would be expected to exhibit different reactivities and potentially yield different products in an E2 reaction.

For example, the trans isomer, where the hydrogen and bromine can more readily adopt an anti-periplanar conformation, would be expected to undergo E2 elimination more readily than the cis isomer.

Table 3: Hypothetical Stereochemical Outcomes of Reactions of this compound Isomers

| Starting Isomer | Reaction | Reagent | Expected Major Product | Stereochemical Outcome |

|---|---|---|---|---|

| trans-(1R,3S) | Sₙ2 Substitution | NaN₃ | cis-(1R,3R)-3-azidocyclopentane-1-carbonitrile | Inversion at C3 |

| cis-(1R,3R) | E2 Elimination | NaOEt | Cyclopent-2-ene-1-carbonitrile | Anti-elimination (slower rate) |

| trans-(1R,3S) | E2 Elimination | NaOEt | Cyclopent-2-ene-1-carbonitrile | Anti-elimination (faster rate) |

Inversion of Configuration in SN2 Processes

Bimolecular nucleophilic substitution (SN2) reactions are characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. A hallmark of the SN2 reaction is the inversion of configuration at the stereocenter.

In the case of this compound, if the starting material is a single enantiomer, the SN2 reaction will produce a product with the opposite stereochemistry. This occurs because the nucleophile must attack the carbon atom bearing the bromine from the side opposite to the leaving group, a pathway known as backside attack. quora.comyoutube.com This approach is necessary to avoid steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing bromide ion. libretexts.orgmedium.com

The transition state of this reaction involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned at the apices, 180° apart. masterorganicchemistry.com As the carbon-nucleophile bond forms and the carbon-bromine bond breaks, the other three groups attached to the carbon "umbrella-flip" to the opposite configuration. medium.commasterorganicchemistry.com This process is often referred to as a Walden inversion. masterorganicchemistry.com

For an SN2 reaction to occur efficiently, the electrophilic carbon must be accessible to the nucleophile. In this compound, the cyclopentane ring's puckered nature can influence the accessibility of the reaction center. However, the fundamental principle of backside attack and subsequent inversion of configuration remains the defining stereochemical outcome of SN2 reactions for this compound. youtube.com

Stereospecificity/Stereoselectivity of Elimination Reactions

Elimination reactions of this compound, particularly bimolecular elimination (E2) reactions, also exhibit a high degree of stereochemical control. The stereochemical outcome of an E2 reaction is dictated by the geometric relationship between the proton being abstracted and the leaving group.

For an E2 reaction to proceed, the proton and the leaving group must be in a periplanar arrangement, meaning they lie in the same plane. chemistrysteps.com There are two possible periplanar arrangements: syn-periplanar, where the proton and leaving group are on the same side of the C-C bond, and anti-periplanar, where they are on opposite sides. The anti-periplanar arrangement is strongly favored in most E2 reactions because it corresponds to a lower energy, staggered conformation of the substrate, whereas the syn-periplanar arrangement requires a higher energy, eclipsed conformation. ksu.edu.samgscience.ac.in

This requirement for an anti-periplanar arrangement makes E2 reactions stereospecific. The stereochemistry of the starting material directly determines the stereochemistry of the alkene product. khanacademy.org In the context of this compound, the specific diastereomer of the reactant will determine which of the possible cyclopentene products is formed. For the elimination to occur, a proton on a carbon adjacent to the carbon bearing the bromine must be able to adopt an anti-periplanar relationship with the bromine atom. The constraints of the cyclopentane ring will dictate which protons can achieve this orientation.

If there is only one beta-hydrogen that can achieve an anti-periplanar orientation with the bromine, the reaction is stereospecific, leading to a single alkene product. chemistrysteps.com If there are two or more beta-hydrogens that can be anti-periplanar, the reaction is stereoselective, with the major product being the more stable alkene (usually the more substituted one, according to Zaitsev's rule). chemistrysteps.comchemistrysteps.com

Table 1: Stereochemical Requirements for E2 Elimination

| Dihedral Angle (H-C-C-Br) | Conformation | E2 Reaction Rate |

| 180° | Anti-periplanar (Staggered) | Favored, High Rate |

| 0° | Syn-periplanar (Eclipsed) | Disfavored, Low Rate |

Conformational Analysis and its Impact on Stereochemistry

The stereochemical outcomes of reactions involving this compound are not solely determined by the reaction mechanism but are also heavily influenced by the conformational preferences of the cyclopentane ring.

Cyclopentane Ring Conformations (Envelope, Half-chair)

Unlike the relatively rigid cyclopropane and cyclobutane, cyclopentane is a flexible molecule. libretexts.org A planar conformation of cyclopentane is unstable due to significant torsional strain from eclipsing C-H bonds. maricopa.edu To alleviate this strain, the cyclopentane ring puckers into non-planar conformations. ic.ac.uk The two most common puckered conformations are the "envelope" and the "half-chair". openochem.orgyoutube.com

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. openochem.orgresearchgate.net This conformation reduces some of the torsional strain, but some eclipsing interactions remain. openochem.org The half-chair conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of the plane. openochem.org The energy difference between the envelope and half-chair conformations is very small, and in unsubstituted cyclopentane, the ring rapidly interconverts between these forms through a process called pseudorotation. stackexchange.com

Substituent Effects on Ring Flipping and Conformational Preferences

The presence of substituents on the cyclopentane ring, such as the bromine and cyano groups in this compound, influences the conformational equilibrium. Substituents will preferentially occupy positions that minimize steric interactions.

In a substituted cyclopentane, the ring will still undergo pseudorotation, but the different conformations will no longer be of equal energy. The substituents will tend to occupy positions that minimize steric strain. For example, a bulky substituent will prefer to be at the "flap" of the envelope or in a pseudo-equatorial position in the half-chair to reduce steric interactions with neighboring hydrogens or other substituents. lumenlearning.com

Table 2: Factors Influencing Conformational Preferences

| Factor | Description | Impact on this compound |

| Angle Strain | Deviation from ideal tetrahedral bond angles (109.5°). | Minimized by puckering of the cyclopentane ring. libretexts.org |

| Torsional Strain | Eclipsing interactions between adjacent bonds. | Reduced in envelope and half-chair conformations compared to a planar structure. libretexts.org |

| Steric Strain | Repulsive interactions between non-bonded atoms or groups. | The bromine and cyano groups will adopt positions to minimize steric hindrance with each other and with ring hydrogens. lumenlearning.com |

Strategic Utility of 3 Bromocyclopentane 1 Carbonitrile As a Key Synthetic Intermediate

Precursor for Complex Cyclopentane (B165970) Derivatives

The reactivity of the bromine and nitrile functionalities enables the synthesis of a wide array of substituted cyclopentane derivatives.

The nitrile group of 3-bromocyclopentane-1-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromocyclopentane-1-carboxylic acid. nih.gov This transformation is a fundamental step in converting the carbonitrile into a different class of compounds. The resulting brominated carboxylic acid can then undergo further reactions. For instance, the bromine atom can be displaced by various nucleophiles to introduce a wide range of substituents at the 3-position of the cyclopentane ring.

Furthermore, esterification of the carboxylic acid group can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst. This leads to the formation of 3-bromocyclopentanecarboxylic acid esters. These esters are also valuable intermediates, as the ester group can be a protecting group for the carboxylic acid or can be involved in further synthetic manipulations.

One of the notable routes to cyclopentanecarboxylic acid derivatives involves the Favorskii rearrangement, a base-induced ring contraction of a 2-chlorocyclohexanone (B41772) to produce methyl cyclopentanecarboxylate, which can then be hydrolyzed to cyclopentanecarboxylic acid. wikipedia.org While not directly starting from this compound, this highlights a different synthetic strategy for accessing the core cyclopentanecarboxylic acid scaffold. wikipedia.org

| Starting Material | Reagents and Conditions | Product |

| This compound | H₃O⁺ / Heat | 3-Bromocyclopentane-1-carboxylic acid |

| 3-Bromocyclopentane-1-carboxylic acid | ROH / H⁺ | 3-Bromocyclopentanecarboxylic acid ester |

| 2-Chlorocyclohexanone | Base, then H₂O/H⁺ | Cyclopentanecarboxylic acid wikipedia.org |

The nitrile group and the bromine atom in this compound provide synthetic handles for the construction of various nitrogen-containing heterocycles. For example, reduction of the nitrile group can lead to an aminomethyl group, which can then participate in intramolecular cyclization reactions.

A significant application is in the synthesis of pyrrolidine (B122466) derivatives. nih.govsigmaaldrich.com While direct synthesis from this compound is not extensively documented in the provided results, the functional groups present are amenable to transformations that could lead to pyrrolidine ring formation. For instance, the bromine could be substituted by an amine, and the nitrile group could be reduced, followed by intramolecular cyclization.

The synthesis of pyrrolidine-fused bicyclic β-lactams has been explored as potential β-lactamase inhibitors, highlighting the importance of the pyrrolidine motif in medicinal chemistry. ugent.be Additionally, processes for preparing N-protected-3-pyrrolidine-lactam substituted phosphonium (B103445) salts have been developed for use as intermediates in the synthesis of antibacterial agents. google.com

Applications in Heterocyclic Chemistry

This compound's structure is well-suited for the synthesis of more complex heterocyclic systems, including spirocycles and fused rings.

Spirocyclic compounds, which contain two rings connected by a single common atom, are prevalent in natural products and pharmaceuticals. nih.gov this compound can serve as a precursor for cyclopentane-containing spirocycles. The cyclopentane ring can form one of the rings of the spiro system, and the functional groups can be used to construct the second ring.

For example, multi-component reactions are a powerful tool for synthesizing complex molecules like spiro compounds. researchgate.netbeilstein-journals.orgresearchgate.net While not directly using this compound, the synthesis of spiro[dihydropyridine-oxindoles] from the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione demonstrates the utility of cyclopentane derivatives in constructing spirocyclic frameworks. beilstein-journals.org The functional groups on this compound could potentially be modified to create a suitable cyclopentane-based component for such reactions.

| Reactants | Product Type |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] beilstein-journals.org |

| Isatins, 2-Hydroxynaphthalene-1,4-dione or 2-Methylpyrimidine-4,6-diol, Malononitrile | Spiro[benzo[g]chromene-4,3'-indoline]-3-carbonitriles and Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitriles researchgate.net |

Fused ring systems, where two or more rings share two or more atoms, are another important class of compounds found in many biologically active molecules. The development of synthetic methods for fused ring systems is an active area of research. chemrxiv.orgnih.govresearchgate.netrsc.orgnih.gov

The functional handles on this compound can be exploited to construct fused ring systems incorporating a cyclopentane ring. For instance, the bromine atom could be used in a transition-metal-catalyzed cross-coupling reaction to form a new ring, or the nitrile group could participate in a cycloaddition reaction.

While specific examples starting from this compound are not detailed in the provided search results, the general strategies for synthesizing fused rings often involve intramolecular reactions of precursors with appropriate functional groups. The bifunctional nature of this compound makes it an attractive starting material for creating such precursors.

Role in Natural Product Synthesis

The cyclopentane ring is a common structural motif in a variety of natural products. rsc.orgoregonstate.edu The synthesis of these complex molecules often requires versatile building blocks that allow for the introduction of specific functional groups and stereochemistry.

While a direct application of this compound in a completed natural product synthesis is not explicitly mentioned in the search results, its potential as a precursor to highly functionalized cyclopentane derivatives makes it a relevant intermediate for this field. The ability to introduce substituents at the 1- and 3-positions of the cyclopentane ring is a key feature that could be utilized in the strategic assembly of natural product skeletons.

As a Chiral Pool Starting Material

The inherent chirality of the cyclopentane ring in this compound, once resolved, presents an opportunity for its use as a chiral pool starting material. While direct enantioselective synthesis or classical resolution of this compound itself is not extensively documented in publicly available literature, the synthesis of chiral cyclopentane derivatives is a well-established field. baranlab.orgresearchgate.netrsc.orgchemistryviews.orgnih.govresearchgate.net The development of methods for the enantioselective synthesis of related cyclopentane structures, such as 1,2,3-trisubstituted cyclopentanes, highlights the potential for accessing enantiomerically pure forms of this intermediate. researchgate.net The availability of such chiral building blocks is crucial for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

The strategic value of a resolved this compound lies in the ability to introduce further stereocenters in a controlled manner, guided by the existing chirality of the cyclopentane ring. This approach is fundamental in the synthesis of complex natural products and their analogs. baranlab.org

Incorporation into Bioactive Molecule Scaffolds

The cyclopentane moiety is a common structural motif in a wide array of biologically active molecules. baranlab.orgresearchgate.net The incorporation of the 3-cyanocyclopentyl group, derived from this compound, can significantly influence the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile.

While specific examples of drugs containing the this compound scaffold are not readily found in mainstream literature, patent literature often reveals its use in the synthesis of novel therapeutic agents. For instance, this intermediate can be envisioned as a precursor for the synthesis of carbocyclic nucleoside analogs, a class of compounds known for their antiviral and anticancer activities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization and linkage to heterocyclic bases.

Furthermore, the cyclopentane ring can serve as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement, enhancing their interaction with biological targets. The development of novel cyclopentane derivatives for applications in medicinal chemistry remains an active area of research. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

The presence of a bromine atom on the cyclopentane ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgrsc.orgwikipedia.orgacs.orgacs.orgresearchgate.netorganic-chemistry.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Functionalization at the Brominated Carbon

The carbon-bromine bond in this compound provides a reactive site for the introduction of a wide range of substituents through cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org Although specific examples with this compound are not prevalent in academic journals, the general reactivity of alkyl halides in Sonogashira couplings suggests its feasibility. researchgate.net This would lead to the formation of 3-alkynylcyclopentane-1-carbonitriles, which are versatile intermediates for the synthesis of more complex molecules, including those with potential applications in materials science and pharmaceuticals.

Suzuki Coupling: The Suzuki reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. acs.orgwikipedia.orgnih.govresearchgate.net The reaction of this compound with various boronic acids or esters would yield 3-aryl- or 3-vinylcyclopentane-1-carbonitriles. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it a highly attractive method for the diversification of this scaffold. acs.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgorganic-chemistry.orgwikipedia.org Reacting this compound with various alkenes would introduce a vinyl group at the 3-position of the cyclopentane ring. The resulting 3-vinylcyclopentane-1-carbonitrile can undergo further transformations, making it a valuable intermediate in organic synthesis. acs.orgorganic-chemistry.org

A summary of potential cross-coupling reactions with this compound is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (General) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-(Alkynyl)cyclopentane-1-carbonitrile | Pd catalyst, Cu co-catalyst, Base |

| Suzuki | Boronic Acid (R-B(OH)₂) | 3-(Aryl/Vinyl)cyclopentane-1-carbonitrile | Pd catalyst, Base |

| Heck | Alkene (R-CH=CH₂) | 3-(Vinyl)cyclopentane-1-carbonitrile | Pd catalyst, Base |

Derivatization for Advanced Materials or Ligands

The functionalized cyclopentane derivatives obtained from cross-coupling reactions can serve as precursors for the synthesis of advanced materials and ligands. For instance, the introduction of conjugated systems through Sonogashira and Suzuki couplings can lead to the development of novel organic electronic materials. The unique three-dimensional structure of the cyclopentane core can influence the packing and electronic properties of these materials. researchgate.netelsevierpure.com

Furthermore, the nitrile group and the newly introduced functionalities can be further modified to create bidentate or polydentate ligands. These ligands, featuring a rigid cyclopentane backbone, can be used to chelate metal ions, forming stable complexes with potential applications in catalysis. acs.orgnih.govacs.org The chirality of the cyclopentane scaffold, if preserved, can lead to the development of chiral ligands for asymmetric catalysis.

Advanced Spectroscopic and Spectrometric Methodologies for Elucidating the Structure and Conformation of 3 Bromocyclopentane 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromocyclopentane-1-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques can provide a complete picture of its structure and stereochemistry.

Detailed ¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Anisotropy Effects

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons and the conformational flexibility of the cyclopentane (B165970) ring. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effect of the nitrile group.

The proton on the carbon bearing the bromine (H3) is expected to be the most downfield-shifted methine proton due to the deshielding effect of the bromine atom. Its chemical shift is predicted to be in the range of 4.2-4.5 ppm, similar to that observed in bromocyclopentane (B41573). chemicalbook.com The methine proton at the C1 position, adjacent to the electron-withdrawing nitrile group, would also experience deshielding, with an expected chemical shift around 3.0-3.3 ppm.

The methylene (B1212753) protons of the cyclopentane ring will appear as complex multiplets in the region of 1.5-2.5 ppm. The presence of two stereoisomers, cis and trans, further complicates the spectrum. In the cis isomer, the bromine and nitrile groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This difference in stereochemistry leads to distinct chemical shifts and coupling constants for the ring protons.

Anisotropy Effects: The nitrile group (C≡N) exhibits significant magnetic anisotropy. Protons held in the conical shielding region of the triple bond will experience an upfield shift, while those in the deshielding region will be shifted downfield. This effect, in conjunction with the through-space effects of the bromine atom, will contribute to the dispersion of the proton signals and can provide valuable information about the predominant conformation of the molecule.

Coupling Constants: The vicinal (³J) coupling constants between adjacent protons are dependent on the dihedral angle, as described by the Karplus equation. Analysis of these coupling constants can provide insights into the puckering of the cyclopentane ring, which exists in a dynamic equilibrium between various envelope and half-chair conformations. dalalinstitute.comscribd.com Long-range couplings (⁴J) may also be observed, further aiding in the assignment of protons and conformational analysis.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (methine) | 3.0 - 3.3 | Multiplet |

| H3 (methine) | 4.2 - 4.5 | Multiplet |

| H2, H4, H5 (methylene) | 1.5 - 2.5 | Complex Multiplets |

¹³C NMR and DEPT: Carbon Environments and Hybridization

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. For this compound, six distinct signals are expected, corresponding to the five carbons of the cyclopentane ring and the carbon of the nitrile group.

The carbon of the nitrile group (C≡N) will appear significantly downfield, typically in the range of 115-125 ppm. The carbon attached to the bromine atom (C3) is also expected to be downfield, with a predicted chemical shift around 50-60 ppm. The methine carbon at C1, attached to the nitrile group, will likely resonate in the 25-35 ppm range. The remaining methylene carbons (C2, C4, and C5) are expected to appear in the aliphatic region of the spectrum, between 20-40 ppm. chegg.comdocbrown.info

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons. This information is instrumental in assigning the carbon signals unambiguously.

Predicted ¹³C NMR and DEPT-135 Data:

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

| C1 (CH) | 25 - 35 | Positive |

| C2 (CH₂) | 20 - 40 | Negative |

| C3 (CH) | 50 - 60 | Positive |

| C4 (CH₂) | 20 - 40 | Negative |

| C5 (CH₂) | 20 - 40 | Negative |

| C≡N | 115 - 125 | No Signal |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the cyclopentane ring. For instance, H1 would show correlations to the H2 and H5 protons, and H3 would show correlations to the H2 and H4 protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, the proton at C1 would show a correlation to the nitrile carbon, and the protons at C2 and C4 would show correlations to C3. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. NOESY/ROESY data is critical for determining the stereochemistry (cis or trans) of the substituents. For the cis isomer, a NOE would be expected between H1 and H3. For the trans isomer, NOEs would be anticipated between H1 and the protons on the opposite face of the ring from H3. These experiments also provide further evidence for the predominant conformation of the cyclopentane ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Characteristic Vibrational Modes of Nitrile and C-Br Bonds

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.

Nitrile (C≡N) Stretch: The nitrile group has a strong, sharp absorption band in the IR spectrum, typically appearing in the range of 2260-2240 cm⁻¹. This is a highly diagnostic peak for the presence of a nitrile functional group.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, generally between 600 and 500 cm⁻¹. While this absorption can sometimes be weak, its presence is indicative of a bromoalkane.

The spectra will also feature C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentane ring, typically just below 3000 cm⁻¹, as well as various bending and rocking vibrations in the fingerprint region.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

| Bromoalkane (C-Br) | Stretch | 600 - 500 |

| Alkane (C-H) | Stretch | ~2850 - 2960 |

Conformational Insights from Vibrational Frequencies

The cyclopentane ring is not planar and exists as a dynamic equilibrium of puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain. dalalinstitute.comscribd.comlibretexts.org The specific conformation adopted can be influenced by the nature and stereochemistry of the substituents.

The vibrational frequencies of certain modes, particularly in the fingerprint region of the IR and Raman spectra, are sensitive to the conformation of the molecule. For example, the C-Br stretching frequency can vary depending on whether the bromine atom is in an axial or equatorial-like position in the puckered ring. By comparing the experimental spectra with theoretical calculations for different possible conformers (e.g., cis-axial, cis-equatorial, trans-axial-equatorial), it is possible to deduce the most stable conformation or the relative populations of different conformers in the sample. This analysis, when combined with NMR data, provides a comprehensive understanding of the three-dimensional structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS provides critical data for confirming its molecular formula and elucidating its structural conformation through fragmentation analysis. The presence of a bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), imparts a characteristic isotopic pattern in the mass spectrum, which is a key signature for brominated compounds. jove.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₆H₈BrN, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

The calculated monoisotopic mass of this compound is 172.98401 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the confident assignment of the molecular formula C₆H₈BrN, distinguishing it from other potential compounds with the same nominal mass.

The presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic isotopic pattern in the mass spectrum. jove.com Consequently, in addition to the monoisotopic peak [M]⁺ at m/z 172.98401 (containing ⁷⁹Br), a second peak, [M+2]⁺, of very similar intensity will be observed at m/z 174.98196 (containing ⁸¹Br). The observation of this distinctive 1:1 isotopic cluster for the molecular ion is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

Table 1: Theoretical HRMS Data for this compound